molecular formula C17H17IN2O B11110315 3-iodo-N'-[(1E)-2-methyl-1-phenylpropylidene]benzohydrazide

3-iodo-N'-[(1E)-2-methyl-1-phenylpropylidene]benzohydrazide

Cat. No.: B11110315
M. Wt: 392.23 g/mol
InChI Key: GMDSKHUCJAFKFH-KNTRCKAVSA-N
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Description

3-iodo-N’-[(1E)-2-methyl-1-phenylpropylidene]benzohydrazide is an organic compound with the molecular formula C17H17IN2O This compound belongs to the class of hydrazides and is characterized by the presence of an iodine atom, a benzohydrazide moiety, and a substituted phenylpropylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N’-[(1E)-2-methyl-1-phenylpropylidene]benzohydrazide typically involves the condensation of 3-iodobenzohydrazide with an appropriate aldehyde or ketone. One common method is as follows:

    Starting Materials: 3-iodobenzohydrazide and 2-methyl-1-phenylpropanal.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.

    Catalysts: Acidic catalysts like glacial acetic acid can be used to facilitate the condensation reaction.

    Procedure: The 3-iodobenzohydrazide is dissolved in the solvent, and the aldehyde is added dropwise. The mixture is then heated under reflux for several hours until the reaction is complete. The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N’-[(1E)-2-methyl-1-phenylpropylidene]benzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form the corresponding hydrazine derivative.

    Oxidation Reactions: Oxidation can lead to the formation of different functional groups, such as nitro or carbonyl groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products

    Substitution: Products depend on the nucleophile used, such as azides or nitriles.

    Reduction: The major product is the corresponding hydrazine derivative.

    Oxidation: Products include nitro compounds or carbonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-iodo-N’-[(1E)-2-methyl-1-phenylpropylidene]benzohydrazide is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its hydrazide moiety can interact with biological macromolecules, making it useful in drug design and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or bacterial infections.

Industry

In the industrial sector, 3-iodo-N’-[(1E)-2-methyl-1-phenylpropylidene]benzohydrazide can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-iodo-N’-[(1E)-2-methyl-1-phenylpropylidene]benzohydrazide involves its interaction with specific molecular targets. The hydrazide moiety can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The iodine atom and phenylpropylidene group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-iodo-N’-[(1E)-2-phenylpropylidene]benzohydrazide
  • 3-iodo-N’-[(1E)-2-methyl-1-phenylethylidene]benzohydrazide
  • 3-iodo-N’-[(1E)-2-methyl-1-phenylbutylidene]benzohydrazide

Uniqueness

Compared to similar compounds, 3-iodo-N’-[(1E)-2-methyl-1-phenylpropylidene]benzohydrazide is unique due to the specific substitution pattern on the phenylpropylidene group. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct in its applications and effects.

Properties

Molecular Formula

C17H17IN2O

Molecular Weight

392.23 g/mol

IUPAC Name

3-iodo-N-[(E)-(2-methyl-1-phenylpropylidene)amino]benzamide

InChI

InChI=1S/C17H17IN2O/c1-12(2)16(13-7-4-3-5-8-13)19-20-17(21)14-9-6-10-15(18)11-14/h3-12H,1-2H3,(H,20,21)/b19-16+

InChI Key

GMDSKHUCJAFKFH-KNTRCKAVSA-N

Isomeric SMILES

CC(C)/C(=N\NC(=O)C1=CC(=CC=C1)I)/C2=CC=CC=C2

Canonical SMILES

CC(C)C(=NNC(=O)C1=CC(=CC=C1)I)C2=CC=CC=C2

Origin of Product

United States

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